molecular formula C20H14Br2Cl2N2O2 B11508228 2,2-bis(4-chlorophenyl)-N'-(2,4-dibromophenyl)-2-hydroxyacetohydrazide

2,2-bis(4-chlorophenyl)-N'-(2,4-dibromophenyl)-2-hydroxyacetohydrazide

Cat. No.: B11508228
M. Wt: 545.0 g/mol
InChI Key: SYOLLKDWERZYGE-UHFFFAOYSA-N
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Description

2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide is a complex organic compound characterized by the presence of chlorophenyl and dibromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-bis(4-chlorophenyl)-N’-(2,4-dichlorophenyl)-2-hydroxyacetohydrazide
  • 2,2-bis(4-bromophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide
  • 2,2-bis(4-fluorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide

Uniqueness

2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide is unique due to its specific combination of chlorophenyl and dibromophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H14Br2Cl2N2O2

Molecular Weight

545.0 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)-N'-(2,4-dibromophenyl)-2-hydroxyacetohydrazide

InChI

InChI=1S/C20H14Br2Cl2N2O2/c21-14-5-10-18(17(22)11-14)25-26-19(27)20(28,12-1-6-15(23)7-2-12)13-3-8-16(24)9-4-13/h1-11,25,28H,(H,26,27)

InChI Key

SYOLLKDWERZYGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NNC3=C(C=C(C=C3)Br)Br)O)Cl

Origin of Product

United States

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